

(2-Bromo-5-iodophenyl)methanol: A Strategic Building Block in Medicinal Chemistry

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Compound of Interest

Compound Name: (2-Bromo-5-iodophenyl)methanol

Cat. No.: B572691

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(2-Bromo-5-iodophenyl)methanol has emerged as a valuable and versatile building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a bromine atom, an iodine atom, and a hydroxymethyl group on a phenyl ring, offers a rich platform for a variety of chemical transformations. This allows for the strategic introduction of diverse functionalities and the construction of complex molecular architectures, making it a key intermediate in the development of compounds targeting a range of biological targets, including G-protein coupled receptors (GPCRs) and protein kinases.

This technical guide provides an in-depth overview of the properties, synthesis, and applications of **(2-Bromo-5-iodophenyl)methanol** in medicinal chemistry, with a focus on its role in the synthesis of Angiotensin II AT2 receptor ligands.

Physicochemical Properties

A summary of the key physicochemical properties of **(2-Bromo-5-iodophenyl)methanol** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₆ BrIO	PubChem
Molecular Weight	312.93 g/mol	PubChem
Appearance	White to off-white solid	Commercial Suppliers
CAS Number	946525-30-0	PubChem

Synthesis of (2-Bromo-5-iodophenyl)methanol

A common synthetic route to **(2-Bromo-5-iodophenyl)methanol** is outlined in a Chinese patent (CN103601709A). While the full text with detailed experimental procedures is not publicly available in English, the patent abstract describes a multi-step process.

Application in the Synthesis of Angiotensin II AT2 Receptor Ligands

A notable application of **(2-Bromo-5-iodophenyl)methanol** is in the synthesis of selective Angiotensin II AT2 receptor (AT2R) ligands, as detailed in a 2018 publication in *Bioorganic & Medicinal Chemistry Letters* by Wannberg et al. These compounds are of significant interest for their potential therapeutic effects in a variety of conditions.

The synthetic strategy leverages the hydroxymethyl group of **(2-Bromo-5-iodophenyl)methanol** for further elaboration. A key initial step involves the activation of the alcohol, for example, through mesylation, to facilitate subsequent nucleophilic substitution.

Experimental Protocol: Activation of (2-Bromo-5-iodophenyl)methanol

The following protocol is adapted from the supplementary information of Wannberg et al., *Bioorg. Med. Chem. Lett.*, 2018, 28, 519-522.

Materials:

- **(2-Bromo-5-iodophenyl)methanol**

- Dichloromethane (DCM)
- Triethylamine (TEA)
- Mesyl chloride (MsCl)

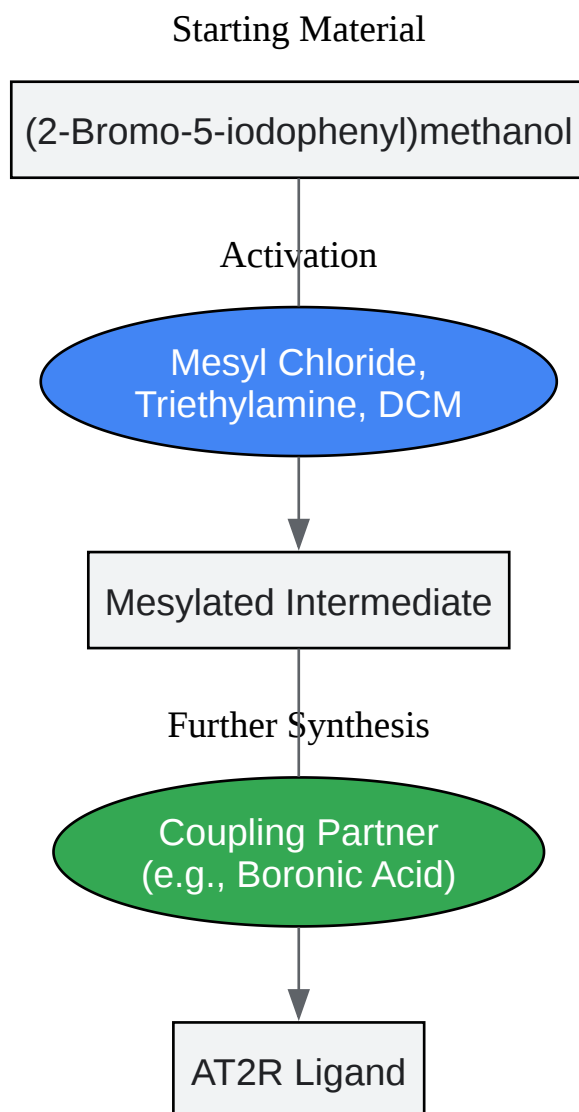
Procedure:

- Dissolve **(2-Bromo-5-iodophenyl)methanol** (1.0 eq) in dichloromethane.
- Add triethylamine (1.28 eq) to the solution and stir for 10 minutes at room temperature.
- Cool the reaction mixture to -42 °C.
- Add mesyl chloride (1.24 eq) dropwise to the cooled solution.
- Stir the reaction mixture at -42 °C for 30 minutes.
- Allow the reaction to warm to room temperature.
- The resulting solution containing the activated intermediate can be used directly in the subsequent reaction step.

This activation step is crucial for the subsequent coupling with other fragments of the target molecule. The differential reactivity of the bromo and iodo substituents on the aromatic ring allows for selective cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce further molecular diversity.

Synthetic Workflow for AT2R Ligand Synthesis

The following diagram illustrates the initial activation step in the broader context of synthesizing AT2 receptor ligands using **(2-Bromo-5-iodophenyl)methanol** as a starting material.



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Initial activation of **(2-Bromo-5-iodophenyl)methanol**.

Biological Significance and Signaling Pathways

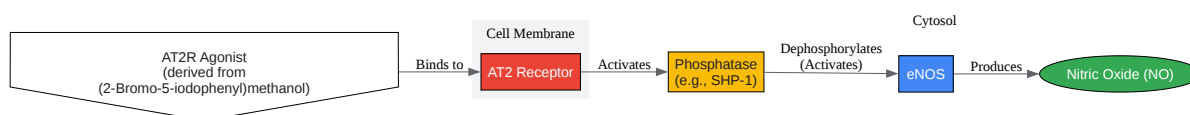
The Angiotensin II AT2 receptor is a component of the renin-angiotensin system (RAS), which plays a critical role in regulating blood pressure and fluid balance. While the AT1 receptor is known to mediate most of the classical hypertensive effects of angiotensin II, the AT2 receptor is often associated with counter-regulatory effects, including vasodilation, anti-inflammatory, and anti-proliferative actions. The development of selective AT2R agonists is a promising

therapeutic strategy for conditions such as cardiovascular disease, inflammation, and neuropathic pain.

The signaling pathways downstream of AT2R activation are complex and can involve the activation of phosphatases, leading to the dephosphorylation of key signaling molecules, and the production of nitric oxide (NO).

Simplified AT2 Receptor Signaling Pathway

The following diagram provides a simplified representation of a key signaling pathway associated with the AT2 receptor.



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Simplified AT2 receptor signaling cascade.

Conclusion

(2-Bromo-5-iodophenyl)methanol is a strategically important building block in medicinal chemistry, offering multiple reaction sites for the construction of complex and biologically active molecules. Its utility has been demonstrated in the synthesis of potent and selective Angiotensin II AT2 receptor ligands, highlighting its potential for the development of novel therapeutics. The ability to perform selective chemical modifications at the bromo, iodo, and hydroxymethyl positions provides chemists with a powerful tool for structure-activity relationship (SAR) studies and lead optimization. As research into novel drug targets continues, the demand for such versatile chemical scaffolds is likely to increase, further solidifying the importance of **(2-Bromo-5-iodophenyl)methanol** in the field of drug discovery.

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